![molecular formula C9H14ClNSi B1452101 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine CAS No. 1203498-92-3](/img/structure/B1452101.png)
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine
Overview
Description
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the empirical formula C9H14ClNSi . It has a molecular weight of 199.75 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc(Cl)c(c1)Si(C)C
. The InChI key is RXWJBHXAWWUHQD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 199.75 . The compound’s empirical formula is C9H14ClNSi .Scientific Research Applications
Synthesis and Molecular Structures
5-Methyl-2-trimethylsilyl-pyridine, a closely related compound, has been synthesized via the Grignard reaction, showcasing its utility in creating derivatives with different metal substitutions such as germanium and tin. These derivatives exhibit intriguing bending towards the nitrogen heteroatom, suggesting potential applications in crystallography and molecular structure analysis due to their unique geometrical properties (Riedmiller, Jockisch, & Schmidbaur, 1999).
Catalysis and Hydrosilation
In catalysis, trimethylsilyl compounds, including those related to 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine, have been applied in hydrosilation reactions. These reactions demonstrate the compound's role in synthesizing cyclic and bicyclic compounds, indicating its versatility in organic synthesis (Yamamoto & Kumada, 1968).
Metallation and Complex Formation
The metallation of aliphatic carbon atoms using 2-(Trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes. These complexes exhibit dynamic behavior in their proton nuclear magnetic resonance spectra, providing insights into the mechanisms of transition metal catalysis and complex formation (Fuchita et al., 1988).
Structural and Spectroscopic Analysis
Studies on the solution and solid-state structure of bis(trimethylsilyl)methylpyridinium cations derived from 2- and 4-bis(trimethylsilyl)methyl pyridines highlight the impact of trimethylsilyl groups on the electronic structure and reactivity of pyridine derivatives. This has implications for understanding electron distribution in aromatic systems and designing new materials with tailored electronic properties (Hassall, Schiesser, & White, 2007).
Nucleophilic Addition Reactions
The compound's utility is further demonstrated in nucleophilic addition reactions to pyridines, leading to the synthesis of nitrogen-containing polycyclic delta-lactones. This showcases its potential in creating complex organic molecules, which could have applications in pharmaceuticals and agrochemicals (Rudler, Denise, Parlier, & Daran, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets may depend on the context of the research.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests potential involvement in pathways related to carbon-carbon bond formation.
properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJBHXAWWUHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673587 | |
Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203498-92-3 | |
Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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